(+)-Indolactam V is a stereoisomer of (-)-Indolactam V, a naturally occurring indole alkaloid initially isolated from the bacteria Streptomyces blastmyceticum []. (-)-Indolactam V shares structural similarities with the teleocidin family of tumor promoters, particularly the core structure [, ]. While (-)-Indolactam V demonstrates notable biological activity, including the activation of Protein Kinase C (PKC) [], (+)-Indolactam V is considered biologically inactive in many aspects [, ]. This stark difference in activity highlights the importance of stereochemistry in biological interactions.
Another synthesis route described involves a stereospecific seven-step process starting from commercially available tryptophan methyl ester. Key steps in this synthesis include photocyclization and nitrene-mediated ring expansion, which are critical for constructing the nine-membered lactam structure characteristic of Indolactam V .
The molecular structure of (+)-Indolactam V is characterized by a complex arrangement that includes a bicyclic framework with a nine-membered lactam ring. The compound's molecular formula is C16H18N2O2, and it possesses a molecular weight of approximately 270.33 g/mol. The structural representation reveals functional groups including amines and lactams, which contribute to its biological activity.
Indolactam V participates in several chemical reactions that are crucial for its synthesis and functionalization. One significant reaction is the distortion-controlled indolyne functionalization, which establishes the C4–N linkage essential for its structure . Additionally, Lewis acid-mediated cyclization reactions are employed to form the nine-membered lactam ring. These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry.
The mechanism of action of (+)-Indolactam V primarily involves its role as an activator of protein kinase C (PKC). PKC is an enzyme family that plays a vital role in cellular signal transduction pathways. By binding to PKC, Indolactam V modulates its activity, influencing various cellular processes such as growth, differentiation, and apoptosis. This interaction has implications for therapeutic strategies targeting diseases like cancer and neurodegenerative disorders.
Indolactam V exhibits several notable physical and chemical properties:
These properties are essential for understanding how Indolactam V can be handled in laboratory settings and its behavior in biological systems.
The primary applications of (+)-Indolactam V lie in scientific research focused on cancer biology and neurodegeneration. Its ability to activate protein kinase C makes it a valuable tool for studying signal transduction pathways related to tumor growth and neuronal function. Additionally, ongoing research aims to explore its potential as a therapeutic agent in treating various diseases influenced by PKC activity.
(+)-Indolactam V (ILV) was first isolated in 1984 from the actinomycete bacterium Streptoverticillium blastmyceticum NA34-17, marking a significant advancement in natural product biochemistry [2] [7]. Unlike complex teleocidin dimers, ILV features a monomeric indole alkaloid scaffold that simplifies structure-activity relationship studies. Early research identified its tumor-promoting capabilities through protein kinase C (PKC) activation, positioning it as a pivotal tool compound for probing PKC-mediated signaling pathways [1]. Microbial conversion proved essential for producing key intermediates like (-)-6-bromo-indolactam-V, enabling the synthesis of C6- and C7-alkylated analogues to investigate hydrophobic substituent effects [1]. This foundational work established ILV’s core pharmacophore for subsequent chemical derivatization and mechanistic studies.
Table 1: Key Structural Analogues of Indolactam V and Their Origins
Compound Name | Source | Structural Feature |
---|---|---|
(+)-Indolactam V | Streptoverticillium blastmyceticum | Parent scaffold, no C6/C7 alkyl chain |
(-)-6-n-Octyl-indolactam-V | Semi-synthesis from ILV | C6 octyl chain |
(-)-7-n-Octyl-indolactam-V | Semi-synthesis | C7 octyl chain |
Lyngbyatoxin A | Cyanobacterium Moorea producens | C7 geranyl group |
ILV belongs to the indolactam alkaloid family characterized by a fused indole-9-membered lactam core incorporating a cis-amide bond and stereogenic center at C9 [2] [6]. Its compact structure (C₁₇H₂₃N₃O₂; MW 301.38 g/mol) contrasts with larger PKC activators like phorbol esters, enabling precise target engagement analyses [7]. The core scaffold consists of three critical moieties:
Notably, ILV lacks the C7 alkyl chains present in highly potent analogues like teleocidin B or lyngbyatoxin A. This structural simplicity enables targeted modifications at C6, C7, or N13 to modulate potency and isozyme selectivity [1] [4]. The absolute configuration at C9 (typically S) is essential for bioactivity, as epimerization abolishes PKC binding [2].
ILV’s primary biomedical relevance stems from its potent and selective activation of PKC isozymes, serving as a pharmacological probe for dissecting PKC-dependent signaling cascades. It binds PKC’s C1 domains with nanomolar affinity, inducing enzyme translocation to membranes—a hallmark of activation [3] [8]. In SH-SY5Y neuroblastoma cells, ILV (µM concentrations) triggers PKC-dependent muscarinic receptor desensitization and calcium signaling modulation, mirroring phorbol ester effects without identical toxicity profiles [3] [8].
Table 2: Binding Affinities of (+)-Indolactam V for PKC Isozymes
PKC Isozyme | Binding Domain | Affinity (Kd/Ki) | Biological Consequence |
---|---|---|---|
η | C1B | 5.5 nM | Enhanced cell proliferation |
ε | C1B | 7.7 nM | Mitochondrial regulation |
δ | C1B | 8.3 nM | Apoptosis modulation |
γ | CRD2 | 1.03 µM | Neuronal differentiation |
α | C1A-long | 20.8 nM | Tumor promotion in vitro |
Molecular modeling reveals ILV engages PKCδ’s CRD2 domain via hydrophobic contacts at Leu-20, Leu-24, and Pro-11 residues, with the lactam carbonyl forming hydrogen bonds critical for complex stability [9]. Unlike bulkier phorbol esters, ILV’s compact size enables selective targeting of PKCε and η over α and β isozymes, facilitating mechanistic studies of isoform-specific functions [7] [9]. This selectivity underpins its utility in stem cell differentiation research, where ILV (20 nM–5 µM) induces pancreatic lineage markers (Pdx1, HNF6) in human embryonic stem cells [7]. Synthetic efforts continue to refine ILV’s isozyme selectivity through C7 modifications, yielding analogues with >50-fold selectivity for PKCε/η [4] [9].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6